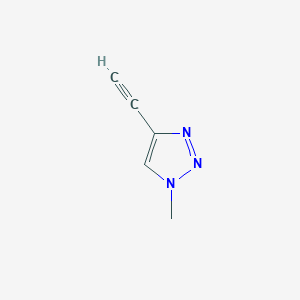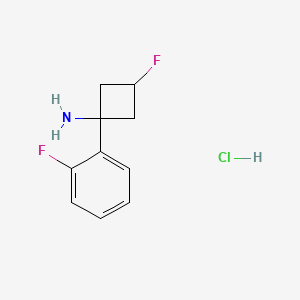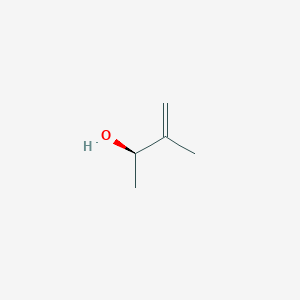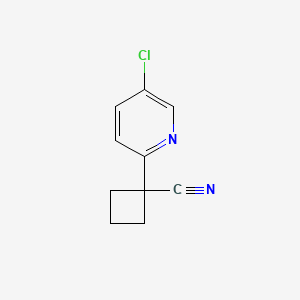
6-(nitromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Nitromethyl)-1H-indole is an organic compound that belongs to the indole family, characterized by a nitromethyl group attached to the sixth position of the indole ring. Indole derivatives are widely recognized for their diverse biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The nitromethyl group enhances the reactivity of the compound, making it a valuable intermediate in various chemical reactions and synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(nitromethyl)-1H-indole typically involves the nitration of indole derivatives. One common method is the Henry reaction, where isatin (indole-2,3-dione) reacts with nitromethane in the presence of a base catalyst such as diethylamine. This reaction proceeds under mild conditions and yields the desired nitromethyl-indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using nitrating agents like nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Nitromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitroindole derivatives.
Reduction: Reduction of the nitromethyl group can yield aminoindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Nitroindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-(Nitromethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mécanisme D'action
The mechanism of action of 6-(nitromethyl)-1H-indole involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cell death in certain cases .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-1H-indole: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Nitro-1H-indole: Contains a nitro group directly attached to the indole ring, leading to different chemical properties.
1-Methyl-1H-indole: Substitution at the nitrogen atom alters the compound’s reactivity and biological activity
Uniqueness
6-(Nitromethyl)-1H-indole is unique due to the presence of the nitromethyl group, which significantly enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various scientific research applications .
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
6-(nitromethyl)-1H-indole |
InChI |
InChI=1S/C9H8N2O2/c12-11(13)6-7-1-2-8-3-4-10-9(8)5-7/h1-5,10H,6H2 |
Clé InChI |
SQXGDYUFUJYCGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CN2)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13585110.png)


![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)


